Boc-O-benzyl-L-tyrosine N-hydroxysuccinimide ester properties
Boc-O-benzyl-L-tyrosine N-hydroxysuccinimide ester properties
An In-depth Technical Guide to the Properties and Applications of Boc-O-benzyl-L-tyrosine N-hydroxysuccinimide Ester
In the intricate field of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. Among these, protected amino acid derivatives are fundamental tools that enable the sequential and controlled formation of peptide bonds. Boc-O-benzyl-L-tyrosine N-hydroxysuccinimide (NHS) ester is a critical reagent, specifically designed for the efficient incorporation of a protected tyrosine residue into a growing peptide chain. This guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on the underlying chemical principles and practical considerations for researchers in the field.
This document is structured to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices. We will delve into the strategic importance of the N-α-tert-butoxycarbonyl (Boc) and O-benzyl (Bzl) protecting groups, the function of the N-hydroxysuccinimide ester as an activating group, and the critical parameters that ensure successful and high-fidelity peptide synthesis.
Core Molecular Attributes and Physicochemical Properties
Boc-O-benzyl-L-tyrosine NHS ester is a white solid at room temperature.[1] Its structure is meticulously designed for stability during storage and high reactivity during the coupling phase of peptide synthesis. The molecule incorporates three key functional components: the N-α-Boc protecting group, the O-benzyl ether protecting the tyrosine side chain, and the N-hydroxysuccinimide ester for carboxyl group activation.
A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 34805-19-1 | [2][3] |
| Molecular Formula | C25H28N2O7 | [2] |
| Molecular Weight | 468.50 g/mol | [2] |
| Melting Point | 149-153 °C | [2] |
| Appearance | White solid | [1] |
| Optical Rotation | -6.5° (c=2% in dioxane) | [2] |
| Storage Conditions | -20°C, desiccated | [2][4] |
Expert Insight: The specified storage conditions are critical. The N-hydroxysuccinimide ester is highly susceptible to hydrolysis.[5] Storing the reagent at low temperatures (-20°C) and under desiccated conditions is essential to prevent premature degradation and ensure its reactivity for coupling reactions. The bottle should always be allowed to equilibrate to room temperature before opening to avoid moisture condensation.[5]
The Strategic Role of Protecting Groups
The utility of Boc-O-benzyl-L-tyrosine NHS ester in peptide synthesis hinges on its dual-protection strategy, which allows for selective deprotection and bond formation. This is a cornerstone of the widely used Boc/Bzl protection scheme in solid-phase peptide synthesis (SPPS).[6]
The N-α-Boc Group: Temporary Amino Protection
The tert-butoxycarbonyl (Boc) group safeguards the α-amino group of tyrosine. Its key characteristic is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[7][] This allows for its removal without affecting the more robust benzyl ether protecting the side chain, a principle of orthogonal protection.[6]
The O-Benzyl Group: Semi-Permanent Side-Chain Protection
The phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (Bzl) ether. This prevents unwanted side reactions at this nucleophilic site during peptide coupling.[9] The benzyl group is significantly more stable to acid than the Boc group and requires stronger acidic conditions, such as hazardous hydrogen fluoride (HF), for cleavage.[6][10] Alternatively, it can be removed via catalytic hydrogenation (e.g., H₂/Pd).[7][]
Causality in Protection: The differential acid lability between the Boc and Benzyl groups is the lynchpin of this strategy. It allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid without compromising the integrity of the tyrosine side chain until the final cleavage from the resin.
Workflow for Protecting Group Manipulation
The following diagram illustrates the logical flow of selective deprotection in a typical Boc-SPPS workflow.
Caption: Selective deprotection workflow in Boc-SPPS.
Synthesis and Activation: From Protected Acid to NHS Ester
The synthesis of Boc-O-benzyl-L-tyrosine NHS ester is a two-stage process: first, the preparation of the protected carboxylic acid precursor, Boc-O-benzyl-L-tyrosine, followed by its activation with N-hydroxysuccinimide.
Synthesis of the Precursor: Boc-O-benzyl-L-tyrosine
The precursor is typically synthesized from L-tyrosine through a two-step protection sequence.
-
O-Benzylation of L-Tyrosine: The phenolic hydroxyl group is first protected using benzyl bromide, often via a copper complex intermediate to ensure selectivity.[11]
-
N-Boc Protection: The amino group of O-benzyl-L-tyrosine is then protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[11][12]
Activation to the N-hydroxysuccinimide Ester
The carboxylic acid of Boc-O-benzyl-L-tyrosine is converted into a more reactive NHS ester to facilitate amide bond formation. This is a standard procedure in peptide chemistry, often employing a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[12]
The following diagram outlines the general activation workflow.
Caption: Synthesis of the active NHS ester.
Protocol 3.2.1: Synthesis of Boc-O-benzyl-L-tyrosine NHS Ester
This protocol is a self-validating system. Successful synthesis will result in a product that can be effectively used in subsequent coupling reactions, which serve as the ultimate validation of its activity.
-
Reagent Preparation: Dissolve Boc-O-benzyl-L-tyrosine (1.0 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).[12]
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to minimize potential side reactions and racemization.
-
Carbodiimide Addition: Add EDC•HCl (1.2 eq) to the stirred solution.[12] The use of a slight excess of NHS and EDC ensures the complete conversion of the starting carboxylic acid.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[7][12]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.[7]
-
Workup: Quench the reaction with water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove unreacted EDC and the urea byproduct.[12]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product. The product is often used in the next step without further purification if high-purity starting materials are used.[12]
Application in Peptide Synthesis: The Coupling Reaction
The primary application of Boc-O-benzyl-L-tyrosine NHS ester is to couple the protected tyrosine residue to the free N-terminal amine of a growing peptide chain. The NHS ester is a highly efficient acylating agent for primary amines under mild conditions.
Mechanism of Action
The NHS ester is an excellent leaving group, facilitating nucleophilic attack by the deprotected N-terminal amine of the peptide-resin. This results in the formation of a stable amide (peptide) bond and the release of NHS.
Caption: The peptide coupling reaction mechanism.
Protocol 4.1.1: Coupling to a Resin-Bound Peptide
-
Peptide-Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed (using TFA in DCM) and the resulting TFA salt has been neutralized to the free amine (using a base like diisopropylethylamine, DIEA).[6]
-
Coupling Solution: Dissolve Boc-O-benzyl-L-tyrosine NHS ester (1.5-2.0 eq) in DMF. The use of excess activated amino acid drives the reaction to completion.
-
Coupling Reaction: Add the coupling solution to the swollen, neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring for Completion: To validate the completion of the coupling, a small sample of the resin can be taken and subjected to a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and the NHS byproduct. The resin is now ready for the next cycle of deprotection and coupling.
Challenges and Field-Proven Insights
While a robust reagent, there are potential challenges that researchers must be aware of to ensure the integrity of the final peptide.
Stability of the O-Benzyl Group
The benzyl ether of tyrosine is more susceptible to acid cleavage than the benzyl ethers of serine or threonine.[7][13] During repeated Boc deprotection steps with TFA, particularly in the synthesis of long peptides, partial cleavage of the Bzl group can occur.[7][14]
Expert Mitigation Strategy: For syntheses requiring numerous Boc deprotection cycles, consider using a more acid-stable benzyl derivative, such as the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group, which is approximately 5000 times more stable to 50% TFA.[7][13]
Potential for Racemization
Although activation as an NHS ester generally minimizes racemization compared to other methods, the risk is not zero, especially if the reaction conditions are not optimized. Performing couplings at or below room temperature and avoiding prolonged exposure to basic conditions after activation are key to maintaining chiral purity. The addition of additives like 1-hydroxybenzotriazole (HOBt) during the initial activation step can also suppress this side reaction.[7]
Side-Chain Alkylation
During the final, strong-acid cleavage (e.g., with HF), the cleaved benzyl and tert-butyl cations are reactive electrophiles.[15] These can re-attach to the electron-rich aromatic ring of tyrosine, leading to undesired byproducts like 3-benzyltyrosine.[13]
Expert Mitigation Strategy: This side reaction is effectively minimized by including "scavenger" nucleophiles in the cleavage cocktail. Anisole is a common and effective scavenger for this purpose.[13]
Conclusion
Boc-O-benzyl-L-tyrosine N-hydroxysuccinimide ester is an indispensable tool in the repertoire of the peptide chemist. Its design is a classic example of chemical strategy, balancing the stability required for storage and handling with the high reactivity needed for efficient peptide bond formation. A thorough understanding of its properties, the rationale behind its protecting group scheme, and the critical parameters of its application are essential for leveraging this reagent to its full potential. By adhering to the validated protocols and being mindful of the potential side reactions outlined in this guide, researchers can confidently and successfully incorporate tyrosine into complex peptide structures, advancing the frontiers of drug discovery and biochemical research.
References
- The Royal Society of Chemistry. (n.d.). General procedure for the BOC deprotection. Supporting information_OBC_rev1.
- BenchChem. (2025). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis.
- Chem-Impex. (n.d.). Boc-L-tyrosine benzyl ester.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-Tyr(Bzl)-OH using TFA.
- Echemi. (n.d.). Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester.
- ChemicalBook. (2025). Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester.
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- Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3].
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- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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- Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.
- National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- United States Biological. (n.d.). Boc-O-benzyl-D-tyrosine-N-hydroxysuccinimide ester 98+% CAS.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
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- J&K Scientific. (n.d.). Boc-L-tyrosine benzyl ester | 19391-35-6.
- Sigma-Aldrich. (n.d.). Boc-Tyr(Bzl)-OH = 99.0 T 2130-96-3.
- Sigma-Aldrich. (n.d.). Boc-O-benzyl-L-tyrosine-N-hydroxysuccinimide ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis with N-Boc-O-benzyl-L-tyrosine: A Comprehensive Guide.
- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
- American Chemical Society. (n.d.). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids.
- Santa Cruz Biotechnology. (n.d.). Boc-L-tyrosine benzyl ester | CAS 19391-35-6.
- Echemi. (n.d.). O-benzyl-L-tyrosine methyl ester hydrochloride.
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